molecular formula C11H16ClNO B6268721 rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride, trans CAS No. 1485396-59-5

rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride, trans

Cat. No.: B6268721
CAS No.: 1485396-59-5
M. Wt: 213.7
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Description

rac-(1R,2R)-2-(Benzyloxy)cyclobutan-1-amine hydrochloride, trans (CAS: 1807933-88-5) is a cyclobutane-derived amine hydrochloride with a benzyloxy substituent at the 2-position. This compound is primarily utilized as a medicinal chemistry intermediate, particularly in pharmaceutical research and development . Its trans configuration and chiral centers make it valuable for studying stereochemical effects in drug design.

Properties

CAS No.

1485396-59-5

Molecular Formula

C11H16ClNO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride, trans typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Benzyloxy Group Introduction: The benzyloxy group is introduced via nucleophilic substitution reactions, where a benzyl alcohol derivative reacts with a suitable leaving group on the cyclobutane ring.

    Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyloxy group can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkoxides or thiolates under basic conditions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stereochemistry.

Biology:

  • Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

Medicine:

  • Explored as a potential pharmaceutical intermediate or active ingredient.

Industry:

  • Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-amine hydrochloride, trans depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The exact pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane-Based Analogs

Table 1: Key Cyclobutane Derivatives
Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Applications
rac-(1R,2R)-2-(Benzyloxy)cyclobutan-1-amine HCl (1807933-88-5) Benzyloxy (C₆H₅CH₂O-) C₁₁H₁₆ClNO* ~229.7 N/A Medicinal chemistry
rac-(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine HCl (1909287-01-9) Methoxymethyl (CH₃OCH₂-) C₆H₁₄ClNO 151.63 97% Synthetic intermediates
rac-(1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine HCl (2648902-27-4) Methoxy (CH₃O-), N-methyl C₆H₁₄ClNO 151.63 N/A Organic synthesis
rac-(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine HCl (CAS N/A) Difluoromethyl (CHF₂-) C₅H₁₀ClF₂N 169.59 N/A Fluorinated drug candidates

*Calculated molecular formula for the benzyloxy derivative based on structural analogy.

Key Observations :

  • Substituent Effects : The benzyloxy group increases molecular weight and lipophilicity compared to smaller substituents like methoxymethyl or methoxy. This may enhance binding affinity in hydrophobic protein pockets but could reduce aqueous solubility.
  • Synthetic Utility : Methoxymethyl and methoxy variants are cost-effective intermediates (e.g., 100 mg of methoxymethyl analog costs €548), while the benzyloxy derivative requires direct inquiry for pricing .

Cyclohexane and Other Ring-Size Analogs

Table 2: Cyclohexane and Cyclopropane Derivatives
Compound Name (CAS) Ring Size Substituent Molecular Weight (g/mol) Applications
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine HCl (1909286-99-2) Cyclohexane Methylsulfanyl (CH₃S-) 181.7 Agrochemicals, organic synthesis
rac-(1R,2R)-2-(3-Methylbutoxy)cyclohexan-1-amine HCl (1807939-19-0) Cyclohexane 3-Methylbutoxy (C₅H₁₁O-) 201.26 Materials science
rac-(1R,2S)-2-Phenylcyclobutan-1-amine HCl (50765-03-2) Cyclobutane Phenyl (C₆H₅-) 183.68 Catalysis, asymmetric synthesis

Key Observations :

  • Substituent Diversity : Methylsulfanyl and phenyl groups introduce distinct electronic effects (e.g., sulfur’s polarizability) compared to alkoxy groups .

Tert-Butoxy and Bulky Substituent Analogs

Table 3: Bulky Substituent Derivatives
Compound Name (CAS) Substituent Molecular Weight (g/mol) Applications
rac-(1R,2R)-2-(tert-Butoxy)cyclobutan-1-amine HCl (CAS N/A) tert-Butoxy (C₄H₉O-) ~165.6* Sterically hindered intermediates
rac-(1R,2R)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine HCl (1909294-65-0) 4-tert-Butylphenyl 282.8 High-stability ligands

*Estimated based on molecular formula.

Key Observations :

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